6-(Diethylamino)-N,N-diethyl-5-nitropyridine-3-sulfonamide
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Overview
Description
6-(Diethylamino)-N,N-diethyl-5-nitropyridine-3-sulfonamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a diethylamino group, a nitro group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)-N,N-diethyl-5-nitropyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a pyridine derivative followed by sulfonation and subsequent introduction of the diethylamino group. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Diethylamino)-N,N-diethyl-5-nitropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different oxidation states.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
6-(Diethylamino)-N,N-diethyl-5-nitropyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Diethylamino)-N,N-diethyl-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the nitro and sulfonamide groups can participate in redox reactions and hydrogen bonding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, a local anesthetic with a similar diethylamino group.
Diethylamino hydroxybenzoyl hexyl benzoate: A UV filter with a diethylamino group used in sunscreens.
Uniqueness
6-(Diethylamino)-N,N-diethyl-5-nitropyridine-3-sulfonamide is unique due to the combination of its functional groups and the pyridine ring structure. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
62009-30-7 |
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Molecular Formula |
C13H22N4O4S |
Molecular Weight |
330.41 g/mol |
IUPAC Name |
6-(diethylamino)-N,N-diethyl-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C13H22N4O4S/c1-5-15(6-2)13-12(17(18)19)9-11(10-14-13)22(20,21)16(7-3)8-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
ODMBYABFYAMCPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=N1)S(=O)(=O)N(CC)CC)[N+](=O)[O-] |
Origin of Product |
United States |
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